molecular formula C19H23N3OS B11476797 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-

1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-

Cat. No.: B11476797
M. Wt: 341.5 g/mol
InChI Key: LJCOSKBFWCCPRN-UHFFFAOYSA-N
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Description

5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a complex organic compound characterized by its unique triazinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with 2-phenylethylamine to form an intermediate, which is then cyclized with thiourea under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other functional groups using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Sodium hydride, alkyl halides; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the conversion of fatty acids into pro-inflammatory mediators . This inhibition is achieved through allosteric modulation, where the compound induces conformational changes in the enzyme structure.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole
  • 2-(2-phenylethyl)-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione exhibits unique structural features that contribute to its distinct chemical and biological properties. Its triazinane ring structure provides a different mode of interaction with molecular targets, potentially leading to varied biological activities and applications .

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C19H23N3OS/c1-23-18-9-7-17(8-10-18)13-21-14-20-19(24)22(15-21)12-11-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,20,24)

InChI Key

LJCOSKBFWCCPRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CNC(=S)N(C2)CCC3=CC=CC=C3

Origin of Product

United States

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